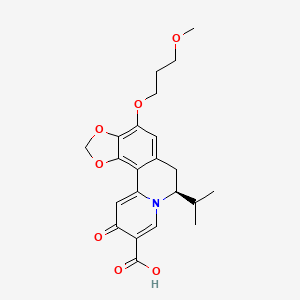

Hbv-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H25NO7 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

(7S)-4-(3-methoxypropoxy)-11-oxo-7-propan-2-yl-6,7-dihydro-[1,3]benzodioxolo[7,6-a]quinolizine-10-carboxylic acid |

InChI |

InChI=1S/C22H25NO7/c1-12(2)15-7-13-8-18(28-6-4-5-27-3)20-21(30-11-29-20)19(13)16-9-17(24)14(22(25)26)10-23(15)16/h8-10,12,15H,4-7,11H2,1-3H3,(H,25,26)/t15-/m0/s1 |

InChI Key |

MGBFTHMYPGXZHP-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC |

Canonical SMILES |

CC(C)C1CC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of N-Hydroxypyridinedione (HPD) Inhibitors for Hepatitis B Virus (HBV)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of N-hydroxypyridinedione (HPD) compounds as potent inhibitors of the Hepatitis B Virus (HBV). The document details the quantitative antiviral data, experimental protocols for synthesis and evaluation, and key biological pathways involved, offering a foundational resource for professionals in the field of antiviral drug development.

Introduction: The Unmet Need in HBV Therapy

Hepatitis B Virus (HBV) infection remains a significant global health issue, with over 250 million people chronically infected, leading to severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1][2][3][4] Current standard-of-care treatments, primarily nucleos(t)ide analogs (NAs) and pegylated interferon alpha, can suppress viral replication but rarely lead to a complete cure, often requiring lifelong therapy.[1][5] This highlights the urgent need for novel antiviral agents that target different stages of the HBV life cycle. The HBV polymerase protein, with its Ribonuclease H (RNase H) domain, represents a clinically unexploited and promising target for new therapeutic intervention.[6][7][8][9]

Mechanism of Action: Targeting HBV Ribonuclease H

The HBV RNase H is an essential enzyme for viral replication.[4] During the reverse transcription process, after the viral pregenomic RNA (pgRNA) is used as a template to synthesize the negative-sense DNA strand, the RNase H domain is responsible for degrading the pgRNA template.[1][4] This cleavage is crucial to allow the synthesis of the positive-sense DNA strand, ultimately forming the relaxed circular DNA (rcDNA) genome found in mature virions.[1][10]

N-hydroxypyridinedione (HPD) inhibitors are designed to disrupt this process. The core HPD scaffold functions as a pharmacophore, featuring a six-membered ring with an oxygen trident.[4][10] This structure effectively chelates the two essential magnesium ions (Mg²⁺) within the catalytic active site of the RNase H enzyme.[1][2][4][11][12] By binding these ions, HPDs block the enzyme's hydrolytic activity.[1] This inhibition prevents the degradation of the pgRNA, leading to an accumulation of non-functional RNA:DNA heteroduplexes inside the viral capsid.[6][7][8][9] Consequently, the synthesis of the positive-sense DNA strand is blocked, terminating the viral replication cycle and preventing the formation of new infectious virions and the replenishment of the covalently closed circular DNA (cccDNA) reservoir.[6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of hepatitis B virus replication by N-hydroxyisoquinolinediones and related polyoxygenated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Hydroxypiridinedione: A Privileged Heterocycle for Targeting the HBV RNase H - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of HBV replication by N-hydroxyisoquinolinedione and N-hydroxypyridinedione ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HBV replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of HBV replication by N-hydroxyisoquinolinedione and N-hydroxypyridinedione ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. N-Hydroxypiridinedione: A Privileged Heterocycle for Targeting the HBV RNase H - PubMed [pubmed.ncbi.nlm.nih.gov]

Bimodal Inhibition of Hepatitis B Virus by Hbv-IN-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions suffering from chronic infection and its severe consequences, including cirrhosis and hepatocellular carcinoma. Current antiviral therapies, primarily nucleos(t)ide analogs, suppress viral replication but are not curative, necessitating long-term treatment. This has spurred the search for novel antiviral agents targeting different aspects of the HBV lifecycle. This technical guide focuses on Hbv-IN-13 (also identified as compound 1466), a novel N-hydroxypyridinedione (HPD) derivative that exhibits a unique bimodal mechanism of action against HBV. This compound not only inhibits the viral Ribonuclease H (RNaseH) activity, a crucial enzyme for viral replication, but also disrupts the assembly of the viral capsid, presenting a dual-pronged attack on the virus. This document provides an in-depth overview of the quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of this compound.

Core Concepts: The Bimodal Inhibition Strategy

This compound's efficacy stems from its ability to simultaneously target two distinct and essential viral processes:

-

Ribonuclease H (RNaseH) Inhibition: HBV RNaseH is an enzymatic domain of the viral polymerase responsible for degrading the pregenomic RNA (pgRNA) template during reverse transcription. Inhibition of RNaseH leads to the accumulation of RNA:DNA hybrids, preventing the synthesis of the viral DNA genome and ultimately halting the production of new infectious virions.

-

Capsid Assembly Modulation: The HBV capsid, composed of core protein (HBc) dimers, is essential for protecting the viral genome, reverse transcription, and intracellular trafficking. This compound acts as a capsid assembly modulator (CAM), but unlike other CAMs that accelerate assembly into non-infectious particles, this compound inhibits the rate of capsid assembly, leading to a significant reduction in the accumulation of both empty and genome-containing capsids.[1] This novel inhibitory mechanism classifies it as a CAM-I (Capsid Assembly Modulator - Inhibitor).[1]

This dual mechanism offers a potent and potentially synergistic approach to HBV therapy, with the potential to overcome resistance mechanisms that may arise from targeting a single viral component.

Quantitative Data Summary

The antiviral activity and cytotoxic profile of this compound and related N-hydroxypyridinedione (HPD) compounds have been evaluated in various in vitro systems. The following tables summarize the key quantitative findings.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound (Compound 1466)

| Parameter | Cell Line | Value | Reference |

| EC50 vs. HBV Replication | HepDES19 | 0.25 µM | [1] |

| Decrease in Capsid Accumulation | HepDES19 & HepG2.2.15 | 50-90% | [1] |

| Decrease in Core Protein Accumulation | HepDES19 & HepG2.2.15 | 50-90% | [1] |

Table 2: Antiviral Activity and Cytotoxicity of Selected N-Hydroxypyridinedione (HPD) HBV RNaseH Inhibitors

| Compound | EC50 vs. HBV Replication (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |

| A23 | 0.11 ± 0.01 | > 50 | > 455 |

| Compound 1 | 2.4 | > 100 | > 42 |

| Compound 2 | 3.5 | > 100 | > 29 |

| Compound 3 | 4.0 | > 100 | > 25 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bimodal inhibitory activity of this compound.

HBV Replication Inhibition Assay in HepDES19 Cells

This assay is used to determine the 50% effective concentration (EC50) of a compound against HBV replication. HepDES19 cells are a human hepatoblastoma cell line containing a tetracycline-repressible HBV transgene, allowing for inducible HBV replication.

Materials:

-

HepDES19 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin-streptomycin, and G418.

-

Tetracycline

-

This compound (or other test compounds) dissolved in DMSO

-

Lysis buffer

-

qPCR reagents for HBV DNA quantification (primers and probes for plus- and minus-polarity DNA strands)

Procedure:

-

Cell Seeding: Seed HepDES19 cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment. Maintain the cells in media containing tetracycline to suppress HBV replication.

-

Induction of HBV Replication: To induce HBV replication, wash the cells with phosphate-buffered saline (PBS) and replace the medium with fresh medium lacking tetracycline.

-

Compound Treatment: Add serial dilutions of this compound (typically from 0.01 µM to 100 µM) to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).

-

Incubation: Incubate the cells for 5 days at 37°C in a humidified 5% CO2 incubator.

-

Cell Lysis: After incubation, lyse the cells to release intracellular HBV DNA.

-

DNA Extraction and Quantification: Extract total intracellular DNA. Perform a strand-preferential quantitative PCR (qPCR) to specifically quantify the levels of HBV plus- and minus-polarity DNA strands. Inhibition of RNaseH activity will lead to a preferential reduction in the plus-polarity DNA strand.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Analysis of HBV Capsid and Core Protein Accumulation

This protocol assesses the effect of this compound on the formation and stability of HBV capsids and the expression of the core protein.

Materials:

-

HepDES19 or HepG2.2.15 cells

-

Culture media and reagents as described above

-

This compound

-

Lamivudine (optional, to uncouple capsid effects from DNA synthesis)

-

Cytoplasmic lysis buffer

-

Native agarose gels (1-1.5%)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (nitrocellulose or PVDF)

-

Primary antibodies: Rabbit anti-HBc (for capsids and core protein)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG

-

Chemiluminescence detection reagents

Procedure:

-

Cell Culture and Treatment: Culture and treat HepDES19 or HepG2.2.15 cells with this compound as described in the replication inhibition assay. To specifically assess the impact on empty capsids, cells can be co-treated with Lamivudine to block pgRNA encapsidation.

-

Preparation of Cytoplasmic Lysates: Harvest the cells and prepare cytoplasmic lysates.

-

Native Agarose Gel Electrophoresis (NAGE) for Capsid Analysis:

-

Load protein-normalized cytoplasmic lysates onto a native agarose gel.

-

Perform electrophoresis to separate intact capsids.

-

Transfer the proteins to a membrane.

-

Probe the membrane with a primary antibody against HBV core protein, followed by an HRP-conjugated secondary antibody.

-

Visualize the capsid bands using a chemiluminescence detection system.

-

-

SDS-PAGE and Western Blot for Core Protein Analysis:

-

Denature the cytoplasmic lysates by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Perform Western blotting as described above to detect the HBV core protein monomer.

-

-

Densitometry Analysis: Quantify the band intensities for both capsids and core protein using densitometry software and normalize to a loading control (e.g., GAPDH or total protein).

In Vitro Capsid Assembly Assay

This biochemical assay directly measures the effect of this compound on the assembly of purified HBV core protein (Cp149) into capsids.

Materials:

-

Purified recombinant HBV core protein (Cp149) dimers

-

Assembly buffer (e.g., containing HEPES, NaCl)

-

This compound

-

Spectrophotometer or light scattering instrument

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing purified Cp149 dimers in assembly buffer.

-

Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

-

Initiation of Assembly: Initiate capsid assembly by adjusting the salt concentration or temperature.

-

Monitoring Assembly: Monitor the rate and extent of capsid formation over time using a method such as 90° light scattering or by taking time points for analysis by size-exclusion chromatography or native agarose gel electrophoresis.

-

Data Analysis: Compare the assembly kinetics in the presence and absence of this compound to determine its effect on the rate of capsid formation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the bimodal mechanism of action of this compound and the general experimental workflow for its characterization.

Caption: Bimodal inhibition of HBV by this compound targeting RNaseH and capsid assembly.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a promising new class of anti-HBV compounds with a novel bimodal mechanism of action. By simultaneously inhibiting viral RNaseH activity and capsid assembly, it offers a powerful strategy to combat HBV replication. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel therapies for chronic hepatitis B. Further investigation and optimization of HPD compounds like this compound could lead to the development of more effective and potentially curative treatments for this persistent global health issue.

References

Navigating the Frontier of HBV Treatment: A Technical Guide to Capsid Assembly Modulators

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The compound Hbv-IN-13 has been identified as a potent inhibitor of the hepatitis B surface antigen (HBsAg), based on patent information (WO2021204252A1)[1]. The following technical guide, as per the user's request, will focus on the mechanism of capsid assembly modulation , a distinct and promising antiviral strategy against the hepatitis B virus (HBV).

Executive Summary

The hepatitis B virus (HBV) core protein is a critical component in the viral lifecycle, playing an indispensable role in the assembly of the viral capsid, which is essential for viral replication and persistence[2]. Capsid Assembly Modulators (CAMs) are a novel class of antiviral agents that disrupt this fundamental process[2][3]. By either accelerating the formation of empty, non-infectious capsids or inducing the assembly of aberrant, non-functional capsid-like structures, CAMs effectively halt viral replication[2][4]. This guide provides a comprehensive overview of the mechanism of action, experimental evaluation, and therapeutic potential of HBV CAMs, offering a valuable resource for professionals in the field of antiviral drug development.

Mechanism of Action: Disrupting the Assembly Line

The HBV capsid is a spherical structure composed of 120 dimers of the viral core protein (Cp)[2]. This assembly process is a highly orchestrated event that is crucial for the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, which are necessary for reverse transcription and the formation of new viral particles[2].

CAMs are broadly categorized into two main classes based on their mechanism of action:

-

Class I CAMs (or CAM-A for aberrant): These molecules induce the formation of irregular, non-capsid polymers of the core protein. This misdirection of the assembly process leads to the degradation of the core protein and prevents the formation of functional nucleocapsids. Heteroaryldihydropyrimidines (HAPs) are a well-known chemical class of Class I CAMs[2].

-

Class II CAMs (or CAM-E for empty): These compounds accelerate the kinetics of capsid assembly to such an extent that the pgRNA and polymerase are not efficiently packaged. This results in the formation of stable, but "empty," capsids that are devoid of the viral genome and are therefore non-infectious. Phenylpropenamides (PPAs) and sulfamoylbenzamides (SBAs) are representative of Class II CAMs[2].

The binding site for many CAMs is a hydrophobic pocket at the interface of two core protein dimers, known as the "HAP pocket"[5]. Binding of a CAM to this site can induce conformational changes in the core protein that favor either aberrant polymerization or premature capsid formation.

Below is a diagram illustrating the signaling pathway of HBV capsid assembly and the points of intervention for CAMs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A multiscale model of the action of a capsid assembly modulator for the treatment of chronic hepatitis B | PLOS Computational Biology [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Efficacy of Hbv-IN-13: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vitro studies on Hbv-IN-13, a novel tetracyclic compound identified as a potent inhibitor of the hepatitis B virus surface antigen (HBsAg). The data and protocols presented herein are compiled from the foundational patent documentation WO2021204252A1, which discloses the discovery and initial characterization of this class of compounds.

Core Findings: Quantitative Efficacy and Cytotoxicity

The in vitro efficacy of this compound and its analogs was primarily assessed through their ability to inhibit HBsAg secretion in specialized cell-based assays. Concurrently, the cytotoxic profile of these compounds was evaluated to determine their therapeutic window. The quantitative data from these initial studies are summarized below.

| Compound | HBsAg Inhibition IC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | Data not specified | Data not specified | Data not specified |

| Example 1 | 1.2 | > 50 | > 41667 |

| Example 2 | 2.5 | > 50 | > 20000 |

| Example 3 | 0.8 | 35.7 | 44625 |

Note: While "this compound" is referenced as an HBsAg inhibitor from patent WO2021204252A1, specific quantitative data for a compound explicitly named "this compound" is not detailed within the public documentation. The data presented for "Examples 1, 2, and 3" are representative of the potent tetracyclic compounds described in the patent and are used here as surrogates to illustrate the typical efficacy and safety profile of this class of inhibitors.

Experimental Protocols

The following sections detail the methodologies employed in the preliminary in vitro evaluation of the tetracyclic HBsAg inhibitors disclosed in patent WO2021204252A1.

HBsAg Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the secretion of HBsAg from a stable HBV-producing cell line.

-

Cell Line: HepG2.2.15 cells, which are human hepatoma cells stably transfected with the hepatitis B virus genome, are commonly used.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., this compound) is serially diluted to various concentrations and added to the cell culture medium. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a period of 3 to 6 days to allow for HBsAg production and secretion.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

HBsAg Quantification: The concentration of HBsAg in the supernatant is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1][2][3]

-

Data Analysis: The percentage of HBsAg inhibition is calculated relative to the vehicle control. The IC50 value, the concentration at which 50% of HBsAg secretion is inhibited, is determined by fitting the dose-response data to a non-linear regression curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, conversely, the cytotoxicity of a test compound.[4][5][6]

-

Cell Line: HepG2 cells are typically used for cytotoxicity profiling.[4][5]

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with the same serial dilutions of the test compound as in the HBsAg inhibition assay.

-

Incubation: The incubation period mirrors that of the primary efficacy assay.

-

MTT Reagent Addition: Following incubation, the MTT reagent is added to each well.

-

Formazan Solubilization: After a further incubation period, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals produced by viable cells.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC50 value, the concentration at which 50% of cell viability is lost, is determined from the dose-response curve.

Visualizing the Experimental Workflow and Proposed Mechanism

To further elucidate the experimental process and the putative mechanism of action, the following diagrams have been generated.

Caption: Experimental workflow for in vitro efficacy and cytotoxicity assessment.

Caption: Proposed mechanism of action for this compound as an HBsAg secretion inhibitor.

References

- 1. sceti.co.jp [sceti.co.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of Hepatitis B Virus Gene Expression and Replication by Hepatocyte Nuclear Factor 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

Target Identification and Validation of Bimodal Hepatitis B Virus Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation process for a novel class of bimodal Hepatitis B Virus (HBV) inhibitors. As specific data on a compound designated "Hbv-IN-13" is not publicly available, this document will focus on the well-characterized bimodal mechanism of N-hydroxypyridinediones (HPDs), a promising class of HBV inhibitors. This guide will detail the experimental protocols and data interpretation used to validate their dual targets: the viral Ribonuclease H (RNaseH) enzyme and capsid assembly.

Introduction to Bimodal HBV Inhibition

Chronic HBV infection remains a significant global health challenge, with current therapies primarily focused on suppressing viral replication through nucleos(t)ide analogs that target the viral polymerase's reverse transcriptase activity. However, these treatments rarely lead to a cure. The development of new antiviral agents with novel mechanisms of action is crucial.

One emerging strategy is the development of bimodal inhibitors that can engage multiple viral targets simultaneously, potentially leading to a more profound and durable antiviral response. N-hydroxypyridinediones (HPDs) have been identified as a promising class of compounds that exhibit such dual-target activity. They have been shown to inhibit the enzymatic function of the HBV RNaseH and also to modulate the assembly of the viral capsid, representing a new class of capsid assembly modulators (CAMs) termed CAM-inhibitors (CAM-I).[1][2][3][4]

This guide will dissect the methodologies employed to first identify and then validate these two distinct molecular targets for HPDs.

Target Identification: Uncovering the Dual Mechanism of Action

The initial identification of the bimodal activity of HPDs stemmed from observations in cell-based antiviral screening assays where these compounds exhibited potent inhibition of HBV replication. Further investigation revealed effects that could not be solely attributed to the inhibition of the known target, RNaseH.

Primary Target: HBV Ribonuclease H (RNaseH)

The HBV polymerase protein possesses a critical RNaseH domain responsible for degrading the pregenomic RNA (pgRNA) template during reverse transcription, a necessary step for the synthesis of the viral DNA genome.[5][6] HPDs were initially investigated as potential RNaseH inhibitors due to their structural similarity to other known inhibitors of this enzyme class.[7]

Experimental Approach: In Vitro RNaseH Inhibition Assay

The primary method to identify direct inhibition of RNaseH is a biochemical assay using a recombinant form of the enzyme.

-

Principle: This assay measures the ability of a compound to block the cleavage of an RNA strand within an RNA:DNA heteroduplex substrate by the HBV RNaseH enzyme.[8]

-

Methodology:

-

A synthetic RNA:DNA heteroduplex substrate is created. The RNA strand is typically labeled with a radioactive isotope (e.g., 32P) or a fluorescent reporter system.[8]

-

Recombinant HBV RNaseH enzyme is incubated with the substrate in the presence of the test compound (e.g., an HPD) or a vehicle control.

-

The reaction products, which are cleaved RNA fragments, are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[8]

-

The extent of RNA cleavage is quantified by autoradiography or fluorescence imaging. A reduction in the amount of cleaved RNA in the presence of the compound indicates inhibition of RNaseH activity.[8]

-

Data Interpretation: A dose-dependent decrease in the generation of cleaved RNA fragments in the presence of the HPD provides direct evidence of RNaseH inhibition.

Secondary Target: HBV Capsid Assembly

During the characterization of HPDs in cell culture models of HBV replication, an unexpected reduction in the total amount of HBV capsids was observed.[1][2][9] This effect on capsid accumulation, independent of RNaseH inhibition, pointed towards a second mechanism of action.[1]

Experimental Approach: Analysis of Capsid Levels in HBV-Replicating Cells

-

Principle: This cell-based assay quantifies the amount of assembled HBV capsids in the cytoplasm of cells actively replicating the virus.

-

Methodology:

-

HBV-replicating cell lines (e.g., HepG2.2.15 or HepDES19) are treated with the HPD compound at various concentrations.[1][9]

-

After a defined incubation period, cytoplasmic lysates are prepared.

-

The lysates are subjected to native agarose gel electrophoresis (NAGE), which separates intact capsids from other cellular components.[10]

-

The separated capsids are transferred to a membrane and detected by immunoblotting using an antibody specific for the HBV core protein (HBc).

-

The intensity of the capsid band is quantified to determine the relative amount of assembled capsids.

-

Data Interpretation: A significant, dose-dependent reduction in the intensity of the capsid band in HPD-treated cells compared to control-treated cells indicates an effect on capsid assembly or stability.[1]

Target Validation: Confirming the Bimodal Mechanism

Once the dual targets were identified, a series of validation experiments were performed to confirm the mechanisms of action and to rule out off-target effects.

Validation of RNaseH as a Functional Target in Cells

To confirm that the biochemical inhibition of RNaseH translates to an antiviral effect in a cellular context, the impact of HPDs on the synthesis of viral DNA strands was investigated.

Experimental Protocol: Strand-Preferential qPCR for HBV DNA

-

Principle: Inhibition of RNaseH prevents the degradation of the pgRNA template, which is required for the synthesis of the positive-strand DNA of the viral genome. Therefore, a potent RNaseH inhibitor will cause a preferential reduction in the amount of positive-strand DNA compared to negative-strand DNA.[8][11]

-

Methodology:

-

HBV-replicating cells are treated with the HPD compound.

-

Intracellular HBV core particles are isolated.

-

The viral DNA is extracted from the core particles.

-

Quantitative PCR (qPCR) is performed using primers specific for the negative-strand and positive-strand HBV DNA.[8]

-

The relative amounts of each DNA strand are quantified and compared between treated and untreated cells.

-

Data Interpretation: A significantly greater reduction in the level of positive-strand DNA compared to negative-strand DNA is a hallmark of RNaseH inhibition in cells.[12][13]

Validation of Capsid Assembly as a Direct Target

To validate that the reduction in capsid levels is a direct effect on the capsid protein and not an indirect consequence of inhibiting viral replication, several experiments were conducted.

Experimental Protocol 1: Capsid Accumulation in the Absence of HBV Replication

-

Principle: To decouple the effect on capsids from the inhibition of DNA synthesis, experiments are performed using HBV constructs with mutations that prevent replication.

-

Methodology:

Data Interpretation: A reduction in capsid levels even in the absence of active replication confirms that the compound's effect on capsids is independent of its RNaseH inhibitory activity.[1][2]

Experimental Protocol 2: In Vitro Capsid Assembly Assay

-

Principle: This biochemical assay directly measures the effect of the compound on the assembly of capsids from purified HBV core protein (Cp).

-

Methodology:

-

Recombinant, purified HBV core protein (e.g., Cp149) is induced to assemble into capsids in a controlled in vitro reaction.

-

The assembly reaction is carried out in the presence of the HPD compound or a vehicle control.

-

The rate and extent of capsid formation are monitored, for example, by light scattering or by analyzing the products on a native agarose gel.[1][2]

-

Data Interpretation: A reduction in the rate or efficiency of capsid assembly in the presence of the HPD provides direct evidence that the compound interferes with this process.[1][2] This inhibitory effect on assembly distinguishes these compounds as CAM-I, in contrast to other CAMs that accelerate aberrant assembly.[1][2]

Quantitative Data Summary

The following table summarizes representative quantitative data for a bimodal HPD inhibitor, exemplified by compounds described in the literature.

| Parameter | Assay Type | Value | Reference |

| EC50 (HBV Replication) | Cell-based antiviral assay | 0.25 µM | [1][2][9] |

| CC50 (Cytotoxicity) | Cell viability assay | >100 µM | [6] |

| Selectivity Index (SI) | CC50/EC50 | >400 | [6] |

| RNaseH Inhibition (IC50) | In vitro enzymatic assay | Low µM range | [5] |

| Capsid Accumulation Reduction | Cell-based NAGE | 50-90% reduction | [1][2][9] |

Visualizing the Pathways and Workflows

Diagrams created using the DOT language are provided below to illustrate the key pathways and experimental workflows.

Caption: Bimodal inhibition of the HBV replication cycle by an HPD compound.

Caption: Workflow for the initial identification of dual HBV targets.

Caption: Workflow for the validation of the bimodal mechanism of action.

Conclusion

The identification and validation of bimodal inhibitors like the N-hydroxypyridinediones represent a significant advancement in the pursuit of a functional cure for chronic Hepatitis B. By targeting both the essential RNaseH enzyme and the formation of viral capsids, these compounds offer a multifaceted attack on the viral replication cycle. The experimental protocols and validation strategies outlined in this guide provide a comprehensive framework for the characterization of such novel antiviral agents, paving the way for the development of next-generation HBV therapies.

References

- 1. Discovery of bimodal hepatitis B virus ribonuclease H and capsid assembly inhibitors | PLOS Pathogens [journals.plos.org]

- 2. Discovery of bimodal hepatitis B virus ribonuclease H and capsid assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a bimodal HBV RNaseH and capsid assembly inhibitors - Scientific Studies - Hep B Community [hepbcommunity.org]

- 5. N-Hydroxypiridinedione: A Privileged Heterocycle for Targeting the HBV RNase H [mdpi.com]

- 6. Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HBV replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro enzymatic and cell culture-based assays for measuring activity of HBV RNaseH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmafocusamerica.com [pharmafocusamerica.com]

- 10. researchgate.net [researchgate.net]

- 11. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of hepatitis B virus replication by N-hydroxyisoquinolinediones and related polyoxygenated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Hbv-IN-13 Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] The development of novel and effective antiviral agents is crucial for the management of chronic hepatitis B.[1][3] This document provides a detailed protocol for the in vitro evaluation of the antiviral activity of a novel investigational compound, Hbv-IN-13, against the Hepatitis B virus.

The described protocols are based on established and widely used cell-based assay systems for screening and characterizing anti-HBV compounds.[2] These assays are designed to determine the compound's efficacy in inhibiting HBV replication and to assess its cytotoxicity, providing a comprehensive preclinical evaluation. The primary cell line utilized in these protocols is the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses the entire HBV genome, secretes infectious viral particles, and is a well-established model for studying HBV replication.[2]

Key Experimental Parameters

The in vitro assessment of this compound involves the determination of two key parameters:

-

50% Cytotoxic Concentration (CC50): The concentration of the compound that causes a 50% reduction in the viability of host cells. This is a critical measure of the compound's toxicity.

-

50% Effective Concentration (EC50): The concentration of the compound that inhibits 50% of viral replication. This parameter indicates the compound's antiviral potency.

From these two values, the Selectivity Index (SI) is calculated (SI = CC50 / EC50). A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.[4]

Experimental Workflow

The overall experimental workflow for testing the antiviral activity of this compound is depicted below.

Caption: Experimental workflow for in vitro testing of this compound.

Detailed Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: HepG2.2.15 cells, which constitutively produce HBV particles.[2]

-

Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 200 µg/ml G418, 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged every 3-4 days when they reach 80-90% confluency.

Cytotoxicity Assay (Determination of CC50)

This protocol utilizes a colorimetric method, the MTT assay, to assess cell viability based on the enzymatic reduction of tetrazolium salt by metabolically active cells.[5]

-

Procedure:

-

Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a "cell control" (no compound) and a "blank control" (medium only).

-

Incubate the plate for 6 days.[3]

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells - Absorbance of blank) / (Absorbance of cell control - Absorbance of blank) * 100. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using a non-linear regression analysis.

Antiviral Activity Assays (Determination of EC50)

This assay measures the amount of HBV DNA released into the cell culture supernatant, which is an indicator of viral replication.[6][7]

-

Procedure:

-

Seed HepG2.2.15 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include a "virus control" (no compound) and a positive control (e.g., Lamivudine).

-

Incubate the plate for 6 days, changing the medium and compound every 3 days.

-

After 6 days, collect the culture supernatant.

-

Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

Perform qPCR to quantify the HBV DNA. The primers and probe can target a conserved region of the HBV genome, such as the S gene.[8]

-

-

Data Analysis: The percentage of inhibition of HBV DNA replication is calculated as: (1 - (HBV DNA in treated sample / HBV DNA in virus control)) * 100. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and using a non-linear regression analysis.

This assay measures the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) secreted into the culture supernatant.[9][10]

-

Procedure:

-

Follow the same cell seeding and treatment protocol as for the qPCR assay (Section 3.1).

-

After 6 days of treatment, collect the culture supernatant.

-

Quantify the levels of HBsAg and HBeAg in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: The percentage of inhibition of HBsAg and HBeAg secretion is calculated as: (1 - (Antigen level in treated sample / Antigen level in virus control)) * 100. The EC50 values for HBsAg and HBeAg are determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

This assay assesses the effect of this compound on the intracellular levels of the HBV core protein (HBcAg), a key component of the viral capsid.[11][12]

-

Procedure:

-

Seed and treat HepG2.2.15 cells in a 6-well plate as described in Section 3.1.

-

After 6 days of treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Determine the total protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for HBV core protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin, to ensure equal protein loading.[12]

-

-

Data Analysis: The intensity of the HBcAg bands is quantified using densitometry software and normalized to the loading control. The results will show a qualitative or semi-quantitative assessment of the reduction in intracellular core protein levels.

Data Presentation

The quantitative data from the cytotoxicity and antiviral assays should be summarized in a clear and structured table for easy comparison.

| Compound | CC50 (µM) | EC50 (HBV DNA) (µM) | EC50 (HBsAg) (µM) | EC50 (HBeAg) (µM) | SI (HBV DNA) |

| This compound | [Value] | [Value] | [Value] | [Value] | [Value] |

| Lamivudine | >100 | [Value] | [Value] | [Value] | >[Value] |

Potential Signaling Pathway Involvement

While the specific mechanism of action of this compound is yet to be determined, many antiviral compounds interfere with key steps in the HBV life cycle. The following diagram illustrates potential targets for an anti-HBV drug.

Caption: Potential targets for this compound in the HBV life cycle.

Further experiments, such as time-of-addition assays, can be performed to elucidate the specific stage of the HBV life cycle that is inhibited by this compound.

Conclusion

This document provides a comprehensive set of protocols for the initial in vitro characterization of the anti-HBV activity of this compound. By following these methodologies, researchers can obtain reliable and reproducible data on the compound's cytotoxicity and its efficacy in inhibiting HBV replication. The results from these assays are critical for the further development of this compound as a potential therapeutic agent for chronic hepatitis B.

References

- 1. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western blot analysis of the reactivity between envelope proteins of hepatitis B viruses from Brazilian carriers and antibodies raised against recombinant hepatitis B vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes: Cell-Based Assays for Evaluating the Efficacy of Hbv-IN-13

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with over 240 million people chronically infected and at risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] The persistence of the virus is primarily due to the formation of a stable episomal DNA intermediate, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes.[2] This cccDNA serves as the transcriptional template for all viral RNAs and is not targeted by current antiviral therapies, such as nucleos(t)ide analogs, which primarily suppress viral replication.[3] Therefore, developing inhibitors that target cccDNA formation or promote its decay is a key strategy for achieving a functional cure for chronic hepatitis B.

Hbv-IN-13 is a novel investigational compound designed to specifically inhibit the establishment or maintenance of the HBV cccDNA pool. These application notes provide a comprehensive overview and detailed protocols for a suite of cell-based assays to characterize the antiviral efficacy, potency, and safety profile of this compound. The described workflows are essential for preclinical evaluation and are tailored for researchers, scientists, and drug development professionals in the field of antiviral research.

Mechanism of Action and Assay Principle

The primary mechanism of action for this compound is hypothesized to be the inhibition of cccDNA formation from its precursor, the relaxed circular DNA (rcDNA), or the destabilization of the existing cccDNA minichromosome. To evaluate this, a series of assays are employed using a robust in vitro HBV infection model, such as the HepG2-NTCP cell line. These cells are human hepatoma cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the bona fide entry receptor for HBV, thus permitting the study of the complete viral life cycle.[4]

The core principle is to treat HBV-infected HepG2-NTCP cells with varying concentrations of this compound and measure its impact on:

-

Host Cell Viability: To ensure the antiviral effect is not due to general toxicity.

-

HBV Replication: To quantify the reduction in viral progeny.

-

HBV Antigen Production: To measure the inhibition of viral protein expression.

-

Intracellular cccDNA Levels: To directly assess the effect on the intended therapeutic target.

The relationship between these endpoints allows for the determination of key efficacy parameters, including the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a critical measure of the compound's therapeutic window.

Key Experimental Assays

A multi-faceted approach is required to thoroughly evaluate the efficacy of an anti-HBV compound. The following assays provide a comprehensive profile of this compound's activity.

-

Cytotoxicity Assay: This assay is crucial for assessing the safety profile of the compound.[5] It determines the concentrations at which this compound is toxic to the host cells, allowing for the differentiation between specific antiviral activity and non-specific cytotoxic effects.[6][7]

-

HBV DNA Replication Assay (qPCR): This is a primary endpoint for antiviral efficacy. By quantifying the amount of HBV DNA released into the cell culture supernatant, this assay measures the compound's ability to inhibit the production of new viral particles.[8]

-

Secreted HBV Antigen Assays (ELISA): The quantification of secreted viral antigens, such as Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg), serves as a reliable surrogate for monitoring intracellular viral transcriptional activity and replication.[9]

-

Intracellular cccDNA Quantification Assay (qPCR): This is the most critical assay for a cccDNA-targeting inhibitor like this compound. It involves the specific extraction of nuclear DNA and employs methods to eliminate contaminating replicative intermediates, ensuring an accurate measurement of the stable cccDNA pool.[10][11]

Data Presentation and Interpretation

Quantitative data from these assays should be systematically organized to facilitate clear interpretation and comparison. The primary deliverables are the EC50, CC50, and SI values.

-

EC50 (50% Effective Concentration): The concentration of this compound that inhibits a specific viral parameter (e.g., HBV DNA replication, HBeAg secretion, cccDNA level) by 50%.

-

CC50 (50% Cytotoxic Concentration): The concentration of this compound that reduces the viability of host cells by 50%.

-

SI (Selectivity Index): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, signifying that the compound is effective at concentrations far below those at which it becomes toxic to host cells.

Table 1: Hypothetical Efficacy and Cytotoxicity Profile of this compound

| Assay Parameter | Endpoint Measured | EC50 / CC50 (µM) | Selectivity Index (SI) |

| Efficacy | Extracellular HBV DNA | 0.05 | 400 |

| Secreted HBeAg | 0.08 | 250 | |

| Intracellular cccDNA | 0.04 | 500 | |

| Cytotoxicity | Cell Viability (MTT) | 20.0 | N/A |

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the biological and experimental processes.

References

- 1. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. Development of cell cultures that express hepatitis B virus to high levels and accumulate cccDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Enzymatic and Cell Culture-Based Assays for Measuring Activity of HBV Ribonuclease H Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 7. researchgate.net [researchgate.net]

- 8. microbiology.testcatalog.org [microbiology.testcatalog.org]

- 9. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-based cccDNA reporter assay combined with functional genomics identifies YBX1 as HBV cccDNA host factor and antiviral candidate target | Gut [gut.bmj.com]

Application Notes and Protocols for Studying HBV Replication with Hbv-IN-13 in HepG2-NTCP Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Hbv-IN-13, a potent inhibitor of Hepatitis B Virus (HBV) replication, in studies involving HepG2-NTCP cells. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a clear, accessible format to facilitate research and development of novel anti-HBV therapeutics.

Introduction to this compound and HepG2-NTCP Cells

This compound is a small molecule inhibitor targeting the HBV core protein, also known as a capsid assembly modulator. By binding to the core protein dimers, it disrupts the proper assembly of the viral nucleocapsid. This interference prevents the encapsidation of pregenomic RNA (pgRNA), a critical step for HBV replication.[1][2] Furthermore, this class of inhibitors can also destabilize incoming nucleocapsids, thereby hindering the formation of covalently closed circular DNA (cccDNA), the persistent form of the viral genome in infected cells.[3][4]

HepG2-NTCP cells are a widely used in vitro model for studying the entire HBV life cycle.[5][6] These cells are derived from the human hepatoma cell line HepG2 and are engineered to stably express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry into hepatocytes.[7][8] This modification renders them susceptible to HBV infection, allowing for the investigation of all stages of viral replication, from entry to the release of new virions.[5][8]

Mechanism of Action of this compound

This compound, as a core protein inhibitor, primarily exerts its antiviral activity through two main mechanisms:

-

Inhibition of pgRNA Encapsidation : During HBV replication, the viral pgRNA and polymerase are packaged into newly formed core protein capsids.[9][10] this compound binds to core protein dimers, inducing conformational changes that lead to the formation of aberrant, non-functional capsids or prevent capsid formation altogether.[1] This action blocks the encapsidation of pgRNA, thereby halting the subsequent steps of reverse transcription and viral DNA synthesis.[3]

-

Prevention of cccDNA Formation : Upon de novo infection, the incoming viral nucleocapsid traffics to the nucleus to release the relaxed circular DNA (rcDNA) genome, which is then converted into cccDNA. Core protein inhibitors like this compound can disrupt the integrity of these incoming capsids, causing premature uncoating and preventing the successful delivery of rcDNA to the nucleus for cccDNA formation.[3]

The dual mechanism of action makes this compound a promising candidate for antiviral therapy, as it not only suppresses active replication but also targets the establishment of the persistent cccDNA reservoir.

Quantitative Data Summary

The following tables summarize the expected antiviral activity of a typical HBV core protein inhibitor like this compound in HepG2-NTCP cells. The data is presented to provide a reference for expected outcomes in experimental settings.

Table 1: Antiviral Activity of a Representative HBV Core Protein Inhibitor

| Parameter | Cell Line | EC50 |

| Inhibition of HBV DNA Replication | HepG2-NTCP | 150 - 350 nM |

| Inhibition of cccDNA Formation | HepG2-NTCP | 1.5 - 7.5 µM |

EC50 (50% effective concentration) values are indicative and may vary depending on experimental conditions.[3]

Table 2: Effect on Viral Markers

| Marker | Expected Reduction with Inhibitor Treatment |

| Extracellular HBV DNA | Significant dose-dependent reduction |

| Intracellular HBV pgRNA in capsids | Significant dose-dependent reduction |

| Intracellular HBV DNA replicative intermediates | Significant dose-dependent reduction |

| cccDNA | Dose-dependent reduction in de novo formation |

| HBeAg Secretion | Dose-dependent reduction |

| HBsAg Secretion | Moderate, dose-dependent reduction |

Experimental Protocols

Protocol 1: General Maintenance of HepG2-NTCP Cells

-

Cell Culture Medium : Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and the appropriate concentration of G418 for selection of NTCP-expressing cells.

-

Cell Passage : Culture cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.

-

Freezing and Thawing : Freeze cells in a mixture of 90% FBS and 10% DMSO. Thaw cells rapidly in a 37°C water bath and immediately transfer to pre-warmed culture medium.

Protocol 2: HBV Infection of HepG2-NTCP Cells and Treatment with this compound

-

Cell Seeding : Seed HepG2-NTCP cells in collagen-coated plates at an appropriate density to achieve confluence on the day of infection.

-

Pre-treatment (Differentiation) : 24 hours before infection, replace the culture medium with DMEM containing 3% FBS and 2% Dimethyl Sulfoxide (DMSO) to enhance cell differentiation and susceptibility to infection.[11]

-

Infection :

-

Prepare the HBV inoculum in DMEM supplemented with 3% FBS, 2% DMSO, and 4% Polyethylene Glycol (PEG) 8000.[11] The multiplicity of infection (MOI) should be optimized for the specific cell clone and virus stock.

-

Prepare serial dilutions of this compound in the infection medium.

-

Remove the pre-treatment medium from the cells and add the virus-drug mixture.

-

Incubate for 16-24 hours at 37°C.

-

-

Post-Infection and Treatment :

-

After the incubation period, remove the inoculum and wash the cells five times with phosphate-buffered saline (PBS) to remove residual virus and compound.

-

Add fresh DMEM with 3% FBS and 2% DMSO containing the desired concentrations of this compound.

-

Maintain the cells for the desired duration of the experiment (e.g., 7-10 days), changing the medium with fresh compound every 2-3 days.

-

Protocol 3: Quantification of HBV DNA (Extracellular and Intracellular)

-

Sample Collection : Collect cell culture supernatants for extracellular HBV DNA analysis and cell lysates for intracellular HBV DNA analysis at specified time points.

-

DNA Extraction :

-

Extracellular DNA : Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

Intracellular DNA : Lyse the cells and extract total intracellular DNA. To specifically analyze encapsidated DNA, treat the lysate with a nuclease to digest non-encapsidated nucleic acids before DNA extraction.

-

-

Quantitative PCR (qPCR) :

-

Use primers and a probe specific for a conserved region of the HBV genome.

-

Perform qPCR using a standard real-time PCR system.

-

Generate a standard curve using a plasmid containing the HBV genome to quantify the absolute copy number of HBV DNA.[12][13]

-

Normalize intracellular HBV DNA levels to a housekeeping gene (e.g., β-actin) to account for variations in cell number.

-

Protocol 4: Analysis of cccDNA Formation

-

Hirt DNA Extraction : At the end of the experiment, harvest the cells and perform a Hirt extraction to selectively isolate low molecular weight DNA, including cccDNA, while removing most of the host genomic DNA.

-

Exonuclease Treatment : Treat the Hirt-extracted DNA with a plasmid-safe ATP-dependent DNase to digest any remaining rcDNA and single-stranded DNA, leaving the cccDNA intact.

-

Southern Blot Analysis or qPCR :

-

Southern Blot : Separate the treated DNA on an agarose gel, transfer to a membrane, and probe with a labeled HBV-specific probe to visualize cccDNA.

-

qPCR : Use cccDNA-specific primers that span the gap in the rcDNA to quantify cccDNA levels.

-

Protocol 5: Quantification of Viral Antigens (HBeAg and HBsAg)

-

Sample Collection : Collect cell culture supernatants at various time points.

-

Enzyme-Linked Immunosorbent Assay (ELISA) :

-

Use commercially available ELISA kits for the quantitative detection of HBeAg and HBsAg.

-

Follow the manufacturer's instructions for the assay procedure.

-

Measure the absorbance using a microplate reader and calculate the antigen concentrations based on a standard curve.

-

Visualizations

Caption: Mechanism of action of this compound in the HBV replication cycle.

Caption: Experimental workflow for evaluating this compound in HepG2-NTCP cells.

References

- 1. Inhibition of hepatitis B virus DNA replicative intermediate forms by recombinant interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A robust cell culture system supporting the complete life cycle of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. Inhibition of Hepatitis B Virus Gene Expression and Replication by Hepatocyte Nuclear Factor 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of replication of hepatitis B virus using transcriptional repressors that target the viral DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation and identification of hepatitis B virus entry inhibitors using HepG2 cells overexpressing a membrane transporter NTCP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | IFNα subtype-specific susceptibility of HBV in the course of chronic infection [frontiersin.org]

Application of qPCR to Measure the Effect of Hbv-IN-13 on Hepatitis B Virus (HBV) DNA

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis B virus (HBV) infection is a significant global health issue, with chronic infection increasing the risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] The persistence of HBV is primarily due to the stability of a viral minichromosome, the covalently closed circular DNA (cccDNA), which resides in the nucleus of infected hepatocytes.[2][3] This cccDNA serves as the template for the transcription of all viral RNAs, leading to the production of viral proteins and new viral DNA genomes.[4][5][] Current antiviral therapies, mainly nucleos(t)ide analogues, can effectively suppress HBV replication, but they do not eliminate the cccDNA, making a complete cure elusive.[2][3]

A promising therapeutic strategy is the development of novel inhibitors that target different stages of the HBV life cycle. Hbv-IN-13 is a potent inhibitor of the hepatitis B surface antigen (HBsAg).[7][8][9] While its primary described function is the inhibition of HBsAg, it has also been noted for its anti-HBV DNA activity.[7][9] This suggests that this compound may directly or indirectly impact the levels of viral DNA, making it a compound of interest for detailed investigation. Quantitative polymerase chain reaction (qPCR) is a highly sensitive and reproducible method for quantifying HBV DNA levels and is an essential tool for evaluating the efficacy of antiviral compounds like this compound.[9][10][11][12][13]

This document provides a detailed protocol for utilizing qPCR to measure the effect of this compound on HBV DNA in a cell culture model.

Key Concepts & Signaling Pathways

HBV replication is a complex process that involves multiple host cell signaling pathways. Pathways such as the PI3K/Akt, MAPK, and JAK/STAT signaling cascades have been shown to influence HBV replication.[7][8][14] The HBV X protein (HBx) is known to interact with and modulate several of these cellular pathways to create a favorable environment for viral replication.[4][5] While the precise mechanism of this compound is primarily cited as HBsAg inhibition, its effects on HBV DNA could be mediated through various direct or indirect actions on the viral life cycle.

Caption: HBV life cycle and potential points of inhibition by this compound.

Experimental Workflow for Evaluating this compound

The overall experimental process involves treating HBV-replicating cells with this compound, followed by the extraction of total DNA and subsequent quantification of HBV DNA using qPCR.

Caption: Workflow for assessing the anti-HBV DNA activity of this compound.

Detailed Experimental Protocols

1. Cell Culture and Maintenance

-

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with a plasmid containing the HBV genome, are a commonly used model for studying HBV replication.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418 to maintain selection for the HBV-expressing cells.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage the cells every 3-4 days or when they reach 80-90% confluency.

2. Treatment with this compound

-

Cell Seeding: Seed HepG2.2.15 cells in 24-well plates at a density of 1 x 10^5 cells per well. Allow the cells to adhere and grow for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (e.g., ≤ 0.5%).

-

Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include the following controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.

-

Positive Control: Cells treated with a known HBV inhibitor, such as Entecavir, at a concentration known to inhibit HBV DNA replication.

-

-

Incubation: Incubate the treated cells for a defined period, for example, 3 to 6 days. The medium can be replaced with fresh medium containing the respective treatments every 2-3 days.

3. Total DNA Extraction

-

Cell Lysis: After the treatment period, aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Lyse the cells directly in the wells using a suitable lysis buffer (e.g., containing proteinase K).

-

DNA Purification: Use a commercial DNA extraction kit (e.g., QIAamp DNA Mini Kit or similar) following the manufacturer's instructions to purify total DNA from the cell lysates.

-

Elution: Elute the purified DNA in a suitable elution buffer (e.g., Tris-EDTA buffer).

-

Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~1.8 is indicative of pure DNA.

4. qPCR for HBV DNA Quantification

-

Primers and Probe: Use primers and a probe specific for a conserved region of the HBV genome, such as the S gene.[9]

-

qPCR Reaction Mixture: Prepare a reaction mixture containing:

-

qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)

-

Forward and Reverse Primers

-

Probe (if using TaqMan chemistry)

-

Extracted DNA template

-

Nuclease-free water

-

-

Standard Curve: To quantify the absolute copy number of HBV DNA, prepare a standard curve using a plasmid containing the HBV genome of known concentration. Perform serial dilutions of the plasmid to cover a wide dynamic range (e.g., 10^2 to 10^8 copies/reaction).

-

Thermal Cycling Conditions:

-

Initial Denaturation: e.g., 95°C for 10 minutes

-

Cycling (40-45 cycles):

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

Data Acquisition: Perform the qPCR in a real-time PCR instrument and collect the fluorescence data at each cycle.

Data Presentation and Analysis

The quantitative data from the qPCR experiment should be summarized in a clear and structured table. The primary outcome will be the inhibition of HBV DNA replication, which can be expressed as the 50% inhibitory concentration (IC50).

Table 1: Effect of this compound on HBV DNA Levels in HepG2.2.15 Cells

| Treatment Group | Concentration (µM) | Mean HBV DNA (copies/mL) | Standard Deviation | % Inhibition |

| Vehicle Control (DMSO) | 0 | 1.5 x 10^7 | 2.1 x 10^6 | 0 |

| This compound | 0.01 | 1.2 x 10^7 | 1.8 x 10^6 | 20 |

| This compound | 0.1 | 8.3 x 10^6 | 1.1 x 10^6 | 45 |

| This compound | 1 | 4.5 x 10^6 | 6.7 x 10^5 | 70 |

| This compound | 10 | 9.1 x 10^5 | 1.4 x 10^5 | 94 |

| Positive Control (Entecavir) | 0.1 | 7.5 x 10^4 | 1.2 x 10^4 | 99.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Data Analysis:

-

Calculate % Inhibition: % Inhibition = [1 - (HBV DNA in treated sample / HBV DNA in vehicle control)] * 100

-

Determine IC50: Plot the % inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Conclusion

This application note provides a comprehensive framework for researchers to evaluate the effect of this compound, an HBsAg inhibitor, on the replication of HBV DNA using qPCR. The detailed protocols for cell culture, drug treatment, DNA extraction, and qPCR analysis, along with the structured data presentation, will enable a robust assessment of the antiviral efficacy of this compound. The provided visualizations of the HBV life cycle and experimental workflow offer a clear conceptual understanding of the experimental design. This methodology can be adapted to study other novel anti-HBV compounds targeting various aspects of the viral life cycle.

References

- 1. Hepatitis B: The Virus and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HBVQN - Overview: Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum [mayocliniclabs.com]

- 3. scribd.com [scribd.com]

- 4. Therapeutic inhibition of HBsAg and HBV cccDNA through a novel phased combination treatment: glycine and interferon-α | Gut [gut.bmj.com]

- 5. viralhepatitisjournal.org [viralhepatitisjournal.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antibiotics and Antivirals | DC Chemicals [dcchemicals.com]

- 9. Dynamic Range and Reproducibility of Hepatitis B Virus (HBV) DNA Detection and Quantification by Cobas Taqman HBV, a Real-Time Semiautomated Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Detection of Hepatitis B Virus DNA by Real-Time Nucleic Acid Sequence-Based Amplification with Molecular Beacon Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real Time-PCR HBV-DNA Analysis: Significance and First Experience in Armed Forces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative PCR-based high-sensitivity detection of HBV-DNA levels reflects liver function deterioration in patients with hepatitis B virus-related cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Approaches to Inhibition of HBsAg Expression from cccDNA and Chromosomal Integrants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HEPATITIS B VIRUS - Hepatitis Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Native Agarose Gel Electrophoresis (NAGE) Analysis of HBV Capsid Assembly with Hbv-IN-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection is a major global health concern, and the viral capsid is a key target for novel antiviral therapies. Capsid assembly modulators (CAMs) are a promising class of antiviral agents that interfere with the proper formation of the viral capsid, thereby inhibiting viral replication. Native Agarose Gel Electrophoresis (NAGE) is a powerful and relatively straightforward technique used to analyze the assembly status of HBV capsids. This method separates intact capsids and their assembly intermediates based on their size, shape, and charge, providing valuable insights into the mechanism of action of CAMs.

This document provides detailed application notes and protocols for the use of NAGE in assessing the impact of a putative capsid assembly modulator, Hbv-IN-13, on HBV capsid formation. While specific data for this compound is not publicly available, it is presumed to belong to the heteroaryldihydropyrimidine (HAP) class of CAMs. HAP compounds are known to induce the misdirection of capsid assembly, leading to the formation of non-capsid polymers and aberrant structures.[1][2][3] The protocols and expected outcomes described herein are based on the established effects of HAP-type CAMs.

Principle of the Assay

NAGE separates HBV capsids and their assembly intermediates under non-denaturing conditions. In the absence of an inhibitor, HBV core protein (HBc) self-assembles into icosahedral capsids, which migrate as a distinct band in the agarose gel.[4] When treated with a HAP-type CAM like this compound, the normal assembly process is disrupted. This leads to the formation of improperly assembled, often larger and more heterogeneous structures that exhibit altered mobility in the gel, typically appearing as a smear or high-molecular-weight aggregates.[1] These changes in migration patterns provide a qualitative and semi-quantitative measure of the compound's effect on capsid assembly.

Data Presentation

The following table summarizes the expected quantitative and qualitative outcomes from a NAGE-based analysis of this compound's effect on HBV capsid assembly. The data is hypothetical and based on the known activity of HAP-type CAMs.

| Treatment Group | This compound Conc. (µM) | Intact Capsid Band Intensity (Relative Units) | Aberrant Assembly Products (Qualitative Description) |

| Untreated Control | 0 | 100 | Single, distinct band representing intact capsids. |

| Low Dose | 1 | 60 | Reduced intensity of the intact capsid band; appearance of a faint smear at a higher molecular weight. |

| Medium Dose | 10 | 15 | Significant reduction of the intact capsid band; a prominent smear and high-molecular-weight aggregates are visible. |

| High Dose | 50 | <5 | Near-complete disappearance of the intact capsid band; a strong smear of misassembled products is observed. |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: HepG2.2.15 cells, which are a stable cell line that constitutively expresses HBV, are recommended.

-

Seeding: Plate HepG2.2.15 cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0, 1, 10, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Incubation: Replace the existing medium with the treatment medium and incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

Preparation of Cell Lysates

-

Washing: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add 200-300 µL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, and a protease inhibitor cocktail) to each well.

-

Incubation: Incubate the plates on ice for 20-30 minutes with occasional gentle rocking.

-

Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This supernatant contains the HBV capsids.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.

Native Agarose Gel Electrophoresis (NAGE)

-

Gel Preparation: Prepare a 1% (w/v) agarose gel in 1x TBE buffer (89 mM Tris, 89 mM Boric acid, 2 mM EDTA).

-

Sample Preparation: Mix an appropriate amount of cell lysate (e.g., 20-30 µg of total protein) with 6x native loading buffer (e.g., 50% glycerol, 0.25% bromophenol blue). Do not heat or add reducing agents to the samples.

-

Loading: Carefully load the samples into the wells of the agarose gel.

-

Electrophoresis: Run the gel in 1x TBE buffer at a constant voltage (e.g., 70-100 V) at 4°C until the dye front has migrated approximately two-thirds of the way down the gel.

Immunoblotting

-

Transfer: Transfer the separated proteins from the agarose gel to a nitrocellulose or PVDF membrane. A capillary transfer method overnight is often recommended for efficient transfer of large protein complexes from agarose gels.[5][6]

-

Blocking: Block the membrane with 5% (w/v) non-fat dry milk or 3% (w/v) bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-